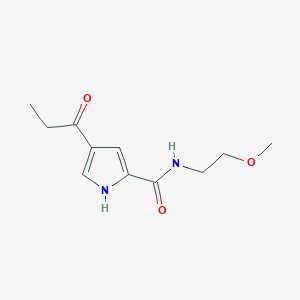

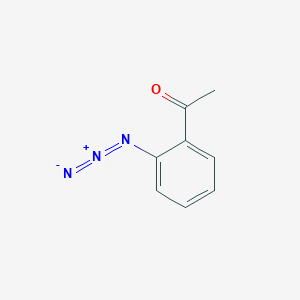

N-(2-methoxyethyl)-4-propanoyl-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-methoxyethyl)-4-propanoyl-1H-pyrrole-2-carboxamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound also has a propanoyl (propionyl) group, which is a three-carbon acyl group, and a methoxyethyl group, which is an ether with a methoxy (OCH3) and an ethyl (C2H5) group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyrrole derivative with a propanoyl chloride in the presence of a base. The methoxyethyl group could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the propanoyl group, and the methoxyethyl group. The exact structure would depend on the positions of these groups on the pyrrole ring .Chemical Reactions Analysis

As an organic compound containing a pyrrole ring, this compound could undergo various chemical reactions. The reactivity of the pyrrole ring might be influenced by the presence of the propanoyl and methoxyethyl groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications

Versatility in Synthesis

- Versatile Synthesis in Pyrrole Compounds : The paper by Alberola et al. (1999) discusses the preparation of N-Methoxy-N-methyl-α-enaminocarboxamides starting from enamines and Weinreb α-aminoamides, emphasizing their application in the versatile Knorr pyrrole synthesis (Alberola, Ortega, Sadaba, & Sañudo, 1999).

Applications in Catalysis

- Catalyst System Development : Huang et al. (2014) established a copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system for the synthesis of phenothiazines, demonstrating its utility in promoting direct arylation of various amines (Huang, Hou, Yang, Zhang, Zhu, & Wan, 2014).

Supramolecular Chemistry

- Supramolecular Packing Motifs : The study by Lightfoot et al. (1999) explores the structure of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide, focusing on its self-assembly into π-stacks surrounded by triple helical networks of hydrogen bonds, suggesting new organizational modes for some columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).

Synthesis of Oligo(p-benzamide) Foldamers

- Solid-Phase Synthesis : König et al. (2006) developed a coupling protocol for the synthesis of oligo(p-benzamide)s on solid support, highlighting the significance of these nanoscale objects in supramolecular chemistry (König, Abbel, Schollmeyer, & Kilbinger, 2006).

Antibacterial Properties

- Antibacterial Compound Isolation : Wattanasuepsin et al. (2017) isolated a new pyrrole compound, 1-methoxypyrrole-2-carboxamide, from Streptomyces griseocarneus SWW368, which exhibited antibacterial properties against various bacteria (Wattanasuepsin, Intra, Euanorasetr, Watanabe, Mingma, Fukasawa, Mori, Matsumoto, Shiomi, & Panbangred, 2017).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(2-methoxyethyl)-4-propanoyl-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-3-10(14)8-6-9(13-7-8)11(15)12-4-5-16-2/h6-7,13H,3-5H2,1-2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZCAKLBBYUZFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CNC(=C1)C(=O)NCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2999324.png)

![N-(benzo[b]thiophen-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2999327.png)

![(E)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2999332.png)

![[2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride](/img/no-structure.png)

![3-Cyano-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2999337.png)

![8-(3,5-Dimethylpyrazol-1-yl)-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2999338.png)

![4-{[(Methylsulfonyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2999345.png)